2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Description
2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a benzamide derivative featuring a piperidine core substituted with a 2-methoxyethyl group at the 1-position and a 2,3-dimethoxybenzoyl moiety at the 4-position. This compound is structurally related to ligands targeting dopaminergic and sigma receptors, as suggested by its substitution pattern and analogs described in pharmacological studies . Its design aligns with efforts to optimize receptor binding and pharmacokinetic properties through modular modifications of the benzamide scaffold.
Properties
IUPAC Name |
2,3-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-12-11-19-9-7-13(8-10-19)18-17(20)14-5-4-6-15(22-2)16(14)23-3/h4-6,13H,7-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIPDOZKYBKLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine to yield the benzamide.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced by reacting the benzamide with 1-(2-methoxyethyl)piperidine under appropriate conditions.
Final Product Formation: The final product, 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, is obtained after purification and characterization using techniques such as NMR and LCMS
Chemical Reactions Analysis
2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase (AChE) by binding to both the peripheral and active sites of the enzyme. This dual binding mode enhances its inhibitory potency and makes it a potential candidate for the treatment of diseases like Alzheimer’s .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with several benzamide-based ligands. Key analogs and their distinguishing features are outlined below:
Substituent Variations on the Piperidine Ring
- MBP (2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide) :
- 5-Bromo-2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide: Substituent: Bromine at the 5-position of the benzoyl ring.
Backbone Modifications
- Fallypride Derivatives (e.g., (S)-5-(3-fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]benzamide) :
Substituent Effects on Pharmacokinetics
- 2,3-Dimethoxy-N-[9-(4-fluorobenzyl)-azabicyclo[3.3.1]nonan-3β-yl]benzamide: Substituent: Azabicyclononane core instead of piperidine.
Comparative Data Table
Research Findings and Implications
Receptor Binding Dynamics
- Unlike MBP, which shows high affinity for D2/D3 receptors, the methoxyethyl group in the target compound may reduce off-target interactions with sigma receptors, as observed in structurally related ligands .
Pharmacokinetic Considerations
Biological Activity
2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
- Molecular Formula : CHNO
- Molecular Weight : 290.36 g/mol
The biological activity of 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is primarily attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound has shown affinity for certain neurotransmitter receptors, which may contribute to its effects on mood and cognition.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of the apoptotic pathway.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cell Viability : The compound exhibited a dose-dependent reduction in cell viability in various cancer cell lines, including breast and prostate cancer cells.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| Study B | PC-3 (Prostate Cancer) | 20 | Inhibition of cell proliferation |
In Vivo Studies
Animal models have further elucidated the biological activity:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to untreated controls.
- Side Effects Profile : Observations indicated minimal side effects at therapeutic doses, suggesting a favorable safety profile.
Case Studies
Several case studies have been documented regarding the therapeutic application of 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide:
- Case Study 1 : A patient with advanced breast cancer demonstrated a positive response to treatment with this compound as part of a combination therapy regimen, leading to a marked decrease in tumor markers.
- Case Study 2 : In a clinical trial involving patients with anxiety disorders, participants reported significant improvements in symptoms after administration of the compound over a period of eight weeks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide?
- Methodology : Synthesis typically involves multi-step organic reactions. First, prepare the piperidine intermediate by introducing the 2-methoxyethyl group via nucleophilic substitution. Subsequent coupling with 2,3-dimethoxybenzoyl chloride under Schotten-Baumann conditions yields the target compound. Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is recommended .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Monitor intermediates using TLC or LC-MS.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy groups at C2/C3 of benzamide, piperidine ring conformation).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z corresponding to CHNO).
- HPLC : Assess purity (>95%) using a C18 column and gradient elution .
Q. What safety protocols are essential for handling this compound in the lab?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation or skin contact due to potential acute toxicity .
Advanced Research Questions
Q. How does 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide interact with dopamine receptors?
- Experimental Design :
- Radioligand Binding Assays : Use H-labeled ligands (e.g., spiperone for D2/D3 receptors) to measure competitive binding affinity (K).
- Functional Assays : Assess cAMP modulation in HEK293 cells expressing human D2/D3 receptors.
- Structural Insights : Compare with analogs like MBP (2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide), which show dopaminergic ligand activity .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar benzamides?
- Methodology :
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, receptor subtypes).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) to isolate pharmacophoric elements.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against crystallographic receptor structures .
Q. How can researchers validate crystallographic data for this compound?
- Protocol :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).
- Refinement : Apply SHELXL for structure solution and refinement. Validate thermal parameters and residual electron density.
- Cross-Check : Compare with analogous structures (e.g., 3-chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide) to confirm bond lengths/angles .
Q. What analytical methods are suitable for studying its stability under physiological conditions?
- Approach :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation via UPLC-MS.
- Plasma Stability Assays : Incubate with rat plasma (37°C, 1–24 hours) and quantify parent compound using LC-MS/MS.
- pH-Solubility Profile : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
Q. How can researchers address solubility challenges in in vivo studies?
- Strategies :
- Co-Solvent Systems : Use DMSO/PEG-400 (≤10% v/v) for intravenous dosing.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
